AZ3971 - 1260248-03-0

AZ3971

Catalog Number: EVT-261573
CAS Number: 1260248-03-0
Molecular Formula: C25H22N6O
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ3971 is a potent BACE1 inhibitor. AZ3971 blocks BACE1-mediated cleavage of APP and inhibits Aβ42 production HEK cells overexpressing the APP protein which carries the Swedish mutation (HEK.APPswe).
Source and Classification

AZ3971 is categorized as an azole derivative, a class of compounds that includes various subtypes such as imidazoles and triazoles. Azoles are widely recognized for their roles as antifungal agents and have been extensively studied for their ability to inhibit fungal cytochrome P450 enzymes, particularly CYP51. The classification of AZ3971 aligns it with other azole compounds that exhibit significant pharmacological effects, making it a candidate for further research in drug development.

Synthesis Analysis

Methods

The synthesis of AZ3971 typically involves several key steps that may include:

  1. Formation of the Azole Ring: This step often utilizes precursors such as substituted hydrazines or hydrazones, which react with appropriate carbonyl compounds to form the azole structure.
  2. Functionalization: Various functional groups may be introduced to enhance the biological activity or solubility of the compound. This can involve alkylation, acylation, or other chemical modifications.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Technical Details

While specific synthetic pathways for AZ3971 are not detailed in the literature, similar azole derivatives have been synthesized using methods such as one-pot reactions and multi-step organic synthesis techniques. The efficiency and yield of these reactions can significantly impact the viability of AZ3971 for pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of AZ3971 features a five-membered azole ring, which is characteristic of this class of compounds. The precise arrangement of atoms and functional groups within this structure influences its chemical properties and biological activity.

Data

Molecular modeling studies may provide insights into the three-dimensional conformation of AZ3971, allowing researchers to predict its interactions with biological targets. Data on bond lengths, angles, and electronic distributions can be obtained through computational chemistry methods.

Chemical Reactions Analysis

Reactions

AZ3971 is expected to participate in various chemical reactions typical for azole derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the azole ring can act as nucleophiles, engaging in substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: Depending on its functional groups, AZ3971 may undergo redox reactions that alter its oxidation state.

Technical Details

Understanding these reactions is crucial for predicting the stability and reactivity of AZ3971 under physiological conditions. Kinetic studies could elucidate reaction rates and mechanisms involved in its transformations.

Mechanism of Action

Process

The mechanism of action for AZ3971 likely involves inhibition of specific enzymes critical for fungal growth or cancer cell proliferation. For instance, similar azole compounds target cytochrome P450 enzymes involved in sterol biosynthesis in fungi.

Data

Studies may reveal how AZ3971 interacts at the molecular level with these enzymes, potentially through binding affinity assays or molecular docking simulations. This data is essential for understanding its therapeutic potential and optimizing its efficacy.

Physical and Chemical Properties Analysis

Physical Properties

AZ3971's physical properties such as melting point, solubility, and stability under various conditions need to be characterized to assess its suitability for pharmaceutical formulations.

Chemical Properties

Chemical properties including pH stability, reactivity with other compounds, and degradation pathways are vital for determining how AZ3971 behaves in biological systems. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry can be employed to gather this information.

Applications

AZ3971 has potential applications in various scientific fields:

  • Antifungal Therapy: Given its classification as an azole derivative, AZ3971 may be explored as a new antifungal agent targeting resistant strains of fungi.
  • Cancer Treatment: If shown to possess anticancer properties similar to other azole compounds, it could be developed further for oncological applications.
  • Biochemical Research: Researchers may utilize AZ3971 in studies focused on enzyme inhibition mechanisms or drug resistance pathways.
Introduction to AZ3971

Overview of AZ3971 as a Synthetic Organic Compound

AZ3971 (also designated AZ-3971 or AZ 3971) is a synthetic organic compound developed as a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Its chemical structure (C₂₅H₂₂N₆O) features a molecular weight of 422.19 g/mol and a topology characterized by:

  • Hydrogen bond acceptors/donors: 6 acceptors and 1 donor
  • Rotatable bonds: 4
  • Topological polar surface area (TPSA): 99.17 Ų
  • Lipinski's Rule of Five compliance: Zero violations (XLogP: 2.52) [1].

The stereochemistry includes a chiral center, indicated by the isomeric SMILES notation: COc1c(C)cc(cc1C)[C@@]1(N=C(c2c1nccn2)N)c1cccc(c1)c1cncnc1 [1]. This configuration is critical for BACE1 binding affinity. The compound’s stability and bioavailability are inferred from its physicochemical profile, aligning with prerequisites for central nervous system penetration.

Table 1: Physicochemical Properties of AZ3971

PropertyValue
Molecular FormulaC₂₅H₂₂N₆O
Molecular Weight422.19 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds4
Topological Polar Surface Area99.17 Ų
XLogP2.52

Historical Development and Rationale for BACE1 Inhibition

BACE1 emerged as a therapeutic target for Alzheimer’s disease (AD) following the Amyloid Cascade Hypothesis, proposed in 1992. This hypothesis posits that aberrant cleavage of amyloid precursor protein (APP) generates neurotoxic amyloid-beta (Aβ) peptides, culminating in plaque deposition, synaptic loss, and neurodegeneration [2] [5]. BACE1 catalyzes the rate-limiting initial cleavage of APP, making it a cardinal target for suppressing Aβ production [7] [8].

Early BACE1 inhibitors (e.g., LY2811376) demonstrated Aβ reduction in clinical trials but were discontinued due to off-target toxicity [2]. AZ3971 was advanced by AstraZeneca as part of a dual-therapy strategy targeting both BACE1 and γ-secretase (using AZ4800) in murine AD models. This approach aimed to synergistically dampen Aβ production at multiple proteolytic steps [1]. Despite promising preclinical data, AZ3971 itself was not progressed to clinical trials, reflecting industry-wide challenges in developing safe, brain-penetrant BACE1 inhibitors [8].

Table 2: Key BACE1 Inhibitors in Alzheimer’s Research

CompoundDeveloperClinical StageOutcome
LY2811376Eli LillyPhase IDiscontinued (retinal toxicity)
VerubecestatMerckPhase IIIFailed (cognitive worsening)
AZ3971AstraZenecaPreclinicalNot clinically advanced
ElenbecestatEisai/BiogenPhase IIIDiscontinued (futility)

Significance in Alzheimer’s Disease Research

AZ3971 epitomizes the translational challenges and mechanistic insights in AD drug development:

  • Target Engagement Validation: In mouse models, AZ3971 reduced Aβ plaques, confirming BACE1 inhibition as a viable pathway for modulating amyloid pathology [1]. This reinforced BACE1’s role in AD pathogenesis, particularly in early-stage disease.
  • Multitarget Strategy: Its use alongside γ-secretase modulator AZ4800 highlighted combinatorial approaches to enhance Aβ suppression, addressing limitations of monotherapies [1].
  • Chemical Scaffold Influence: AZ3971’s aminohydantoin core informed later generations of BACE1 inhibitors (e.g., iminohydantoins), optimizing binding to the catalytic aspartate dyad (Asp32/Asp228) [8].

Despite discontinuation, AZ3971 contributed to a broader understanding of BACE1 inhibitor design requirements:

"The development of effective BACE1 inhibitors faces challenges including blood-brain barrier penetration, selectivity over BACE2, and mitigation of mechanism-based toxicities (e.g., impaired axon myelination)." [8].

Recent therapeutic shifts toward amyloid-clearing antibodies (e.g., donanemab) have superseded BACE1 inhibitors clinically. However, AZ3971 remains a reference compound for studying APP processing and validating new BACE1-directed therapeutics [7] [10].

Table 3: Evolution of Amyloid-Targeting Alzheimer’s Therapeutics

Therapeutic ClassExample CompoundsMechanistic AdvantageLimitations
BACE1 InhibitorsAZ3971, VerubecestatReduces Aβ production upstreamOff-target toxicity; efficacy issues
Anti-Aβ Monoclonal AntibodiesDonanemab, LecanemabClears existing plaquesAmyloid-related imaging edema
γ-Secretase ModulatorsAZ4800Lowers Aβ42 productionNotch receptor side effects

Concluding Remarks

AZ3971 represents a scientifically significant but clinically unrealized approach to Alzheimer’s therapy. Its development underscores the intricate balance required in drug design: optimizing target potency while ensuring neuroaccessibility and safety. As AD research pivots toward biomarkers and early intervention, BACE1 inhibitors like AZ3971 provide foundational insights for future disease-modifying strategies.

Properties

CAS Number

1260248-03-0

Product Name

AZ3971

IUPAC Name

(5S)-5-(4-methoxy-3,5-dimethylphenyl)-5-(3-pyrimidin-5-ylphenyl)pyrrolo[3,4-b]pyrazin-7-amine

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H22N6O/c1-15-9-20(10-16(2)22(15)32-3)25(23-21(24(26)31-25)29-7-8-30-23)19-6-4-5-17(11-19)18-12-27-14-28-13-18/h4-14H,1-3H3,(H2,26,31)/t25-/m0/s1

InChI Key

BICGYFRWDDPYEI-VWLOTQADSA-N

SMILES

NC1=N[C@@](C2=CC=CC(C3=CN=CN=C3)=C2)(C4=CC(C)=C(OC)C(C)=C4)C5=NC=CN=C51

Solubility

Soluble in DMSO

Synonyms

AZ3971; AZ 3971; AZ-3971

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2(C3=NC=CN=C3C(=N2)N)C4=CC=CC(=C4)C5=CN=CN=C5

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)[C@]2(C3=NC=CN=C3C(=N2)N)C4=CC=CC(=C4)C5=CN=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.